molecular formula C10H16O B046023 Camphor CAS No. 76-22-2

Camphor

Cat. No. B046023
CAS RN: 76-22-2
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Camphor is synthesized through various methods, both naturally and synthetically. An unusual approach to the synthesis of enantiomerically cis linear homoallylic alcohols involves using camphor as a chiral auxiliary, demonstrating its versatility in organic synthesis. The enzymatic synthesis of camphor from neryl pyrophosphate by a soluble preparation from sage (Salvia officinalis) highlights its biological production pathway, involving the cyclization of neryl pyrophosphate to borneol followed by dehydrogenation to camphor (Croteau & Karp, 1976).

Molecular Structure Analysis

The molecular structure of camphor has been a subject of study, with X-ray investigations revealing detailed insights into its configuration. The low-temperature crystal structure of S-camphor, solved from powder synchrotron X-ray diffraction data, is one such example that provides a deep understanding of its molecular geometry (Brunelli et al., 2002).

Chemical Reactions and Properties

Camphor participates in various chemical reactions, showcasing its reactivity and functional versatility. The mechanism of camphor hydroxylation by compound I of cytochrome P450 has been elucidated through theoretical studies, indicating a two-step process in line with the oxygen rebound mechanism. This reaction is crucial for understanding camphor's metabolism and its biological interactions (Kamachi & Yoshizawa, 2003).

Scientific Research Applications

  • Chiral Auxiliary in Organic Synthesis : Camphor is employed as a chiral auxiliary for the enantioselective synthesis of cis linear homoallylic alcohols (Lee et al., 2004).

  • Surface Chemistry and Nonlinear Dynamics : It strongly adsorbs on metal surfaces, thereby inhibiting surface reactions. This property makes it useful in studies related to nonlinear surface dynamics and pattern formation (Pettinger et al., 2002).

  • Nanomaterial Synthesis : Camphor is a potential precursor for synthesizing new carbon nanomaterials with impressive physico-chemical properties and biocompatibility (Gaddam et al., 2015).

  • Medicinal Properties and Hypoglycemic Activity : It exhibits hypoglycemic activity and has been observed to lower blood glucose, cholesterol, triglycerides, and LDL-cholesterol in diabetic rats. This effect is partially attributed to its antioxidant ability (Drikvandi et al., 2020).

  • Traditional Medicine : Historically, camphor has been used for treating infections, inflammation, pain management, skin diseases, and wounds. It contains phytochemicals with antimutagenic activities in cancer cells (Ahmad et al., 2022).

  • Cosmetic Applications : Demonstrating properties as a wound healing and anti-wrinkle agent, camphor shows significant potential in cosmeceuticals (Tran et al., 2015).

  • Biological Properties : It exhibits a range of biological properties, including insecticidal, antimicrobial, antiviral, anticoccidial, anti-nociceptive, anticancer, and antitussive activities (Chen et al., 2013).

  • Neurological Research : Camphor can cause seizures, leading to tonic-clonic seizures, and further research is ongoing to better understand its mechanisms and potential treatments (Ferreira et al., 2020).

  • TRPV1 Channel Activation : It activates and desensitizes the Transient Receptor Potential Vanilloid Subtype 1 channel more rapidly and completely than capsaicin, possibly underpinning its analgesic effects (Xu et al., 2005).

  • Toxicological Studies : Despite its various uses, camphor can be toxic, with ingestion leading to serious neurotoxic effects, especially in children (Tekin et al., 2015).

Safety And Hazards

Camphor can be toxic in large doses. Ingesting camphor or applying it to broken skin can lead to camphor poisoning, which can cause symptoms such as nausea, confusion, seizures, and in severe cases, even death . High doses of camphor, either inhaled or on the skin, can also be risky. They can cause skin irritation or seizures .

properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Mechanism of Action

Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor.
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Product Name

Camphor

Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS RN

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
Quantity
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Synthesis routes and methods II

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
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17.5 g
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reactant
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70 g
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0 (± 1) mol
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reactant
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100 mL
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0 (± 1) mol
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solvent
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Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
49%

Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
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reactant
Reaction Step One
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0 (± 1) mol
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1.5 L
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Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
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Reaction Step One
[Compound]
Name
colourless oil
Quantity
220 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
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Quantity
113 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphor
Reactant of Route 2
Camphor
Reactant of Route 3
Camphor
Reactant of Route 4
Reactant of Route 4
Camphor
Reactant of Route 5
Camphor
Reactant of Route 6
Camphor

Citations

For This Compound
209,000
Citations
R Hamidpour, S Hamidpour, M Hamidpour… - Int. J. Case Rep …, 2013 - academia.edu
… Camphor (Cinnamomum camphora) which is obtained from the wood of camphor tree, has … In this paper our focus is on the use of camphor, as a remedy for daily minor problems as …
Number of citations: 111 www.academia.edu
T Money - Natural Product Reports, 1985 - pubs.rsc.org
… camphor and its has been continuous throughout the history of natural product chemistry. This interest is largely associated with the fact that (+)-or (-)-camphor … from camphor have been …
Number of citations: 127 pubs.rsc.org
PR Somani, SP Somani, M Umeno - Chemical Physics Letters, 2006 - Elsevier
Next to conducting polymers and carbon nanotubes (curved, closed graphenes), the material that can bring revolution in electronics is planer graphene (PG)/planer few layer graphenes …
Number of citations: 664 www.sciencedirect.com
T Kamachi, K Yoshizawa - Journal of the American Chemical …, 2003 - ACS Publications
… and energetic aspects for the conversion of camphor to 5-exo-… abstraction at the C5 atom of camphor is computed to be more … catalytic mechanism of camphor hydroxylation particularly …
Number of citations: 260 pubs.acs.org
W Chen, I Vermaak, A Viljoen - Molecules, 2013 - mdpi.com
… However, camphor is a very toxic substance and numerous cases of camphor poisoning have been documented. This review briefly summarises the uses and synthesis of camphor and …
Number of citations: 287 www.mdpi.com
CJ Fuller - 2004 - books.google.com
Popular Hinduism is shaped, above all, by worship of a multitude of powerful divine beings--a superabundance indicated by the proverbial total of 330 million gods and goddesses. The …
Number of citations: 410 books.google.com
WH Schoff - Journal of the American Oriental Society, 1922 - JSTOR
… camphor, which they consult upon questions of daily life. The taker of the head is supposed to possess the soul which the camphor … and covered flush with camphor crystals. There it lies …
Number of citations: 10 www.jstor.org
S Nakata, Y Iguchi, S Ose, M Kuboyama, T Ishii… - Langmuir, 1997 - ACS Publications
… tension, and the chemical structure of the camphor derivative. The direction of rotation, … of the solid camphor scraping. The essential features of the motion of a camphor scraping were …
Number of citations: 273 pubs.acs.org
M Nagayama, S Nakata, Y Doi, Y Hayashima - Physica D: Nonlinear …, 2004 - Elsevier
… force that moves the settling camphor disk, the dependence … to the distribution of the camphor layer around the disk as the … the distribution of the camphor layer around the disk and the …
Number of citations: 145 www.sciencedirect.com
M Gomberg-Maitland, T Thenappan, K Rizvi… - The Journal of heart and …, 2008 - Elsevier
… of CAMPHOR for United States patients, and 15 patients with pulmonary hypertension field-tested the CAMPHOR for … RESULTS: Field-test interviews found the CAMPHOR relevant and …
Number of citations: 101 www.sciencedirect.com

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